![molecular formula C19H17N3O4S B2934982 N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 681266-97-7](/img/structure/B2934982.png)
N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
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Overview
Description
“N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide” is a molecular entity that is capable of donating a hydron to an acceptor . It is a type of amidobenzoic acid . This compound is available for purchase.
Molecular Structure Analysis
The molecular structure of “N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide” was confirmed by 1H, 13C, 2D NMR and LC-MS spectra .Scientific Research Applications
Anticancer Activity
This compound has been studied for its potential as an anticancer agent. The structure of pyrazole derivatives, which includes the core structure of this compound, is known to interact with various cellular targets that are relevant in cancer therapy . The pharmacophore hybridization approach, which combines multiple pharmacophores into a single compound, is a strategy used to design drug-like molecules with enhanced anticancer properties .
Enzyme Inhibition
Pyrazole derivatives are also explored for their enzyme inhibitory activity. They can act as inhibitors for enzymes like phosphodiesterases (PDEs), which play a role in various diseases including schizophrenia . By inhibiting these enzymes, compounds like N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide could offer therapeutic benefits.
Receptor Tyrosine Kinase Signaling Pathway
The compound’s potential to affect the receptor tyrosine kinase (TK) signaling pathway has been considered. Since cancer often involves overactive TK signaling, inhibiting these receptors is a promising approach for cancer treatment .
Molecular Docking Studies
Molecular docking studies are crucial in drug discovery, allowing researchers to predict how a compound will interact with various target proteins. Compounds with a pyrazole core have been evaluated using molecular docking to assess their therapeutic activity .
Pharmacological Evolution
In the last decade, there has been significant interest in N-heterocycles like pyrazoles due to their versatility in many fields, including pharmacology. This compound, with its distinctive structure, has been part of this evolution, offering insights into bioassay interactions and cellular responses .
Design of Drug-like Small Molecules
The compound is used in the design of drug-like small molecules with a focus on anticancer properties. The hybridization approach mentioned earlier is applied here to create high-affinity ligands for potential anticancer targets and to combat multidrug resistance issues .
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound belongs to the class of benzimidazoles and pyrazoles , which are known to interact with a variety of biological targets.
Mode of Action
These interactions can lead to changes in the conformation and activity of the target proteins, thereby modulating their function .
Biochemical Pathways
Benzimidazoles and pyrazoles have been implicated in a variety of biological processes, including regulation of glucose and fatty acid metabolism , and modulation of voltage-gated ion channels, enhancement of gamma-aminobutyric acid (GABA)-mediated inhibitory neurotransmission, and attenuation of glutamate-mediated excitatory neurotransmission .
properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c1-26-15-9-7-14(8-10-15)22-18(16-11-27(24,25)12-17(16)21-22)20-19(23)13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNONARXMLXRAOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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